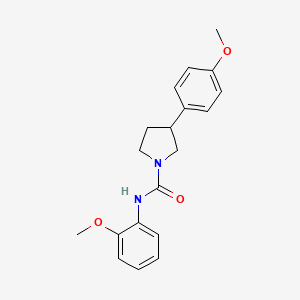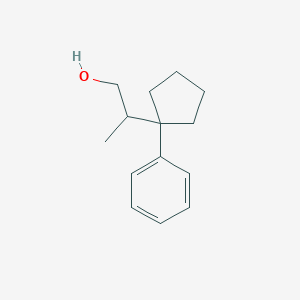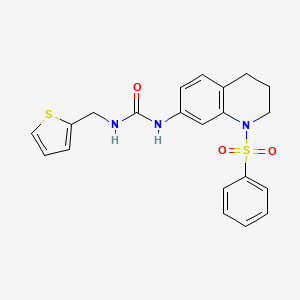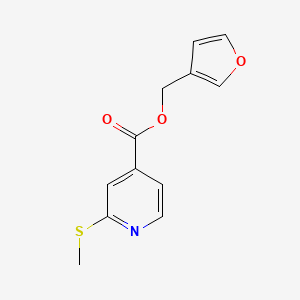![molecular formula C14H26N2O3 B2424656 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea CAS No. 899730-23-5](/img/structure/B2424656.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea is a synthetic organic compound with potential applications in various fields, including synthetic chemistry, drug discovery, and industrial processes. Its unique structure, which includes a spirocyclic acetal and a urea moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Acetal: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decan moiety. This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions to form the spirocyclic acetal.
Introduction of the Urea Group: The spirocyclic acetal is then reacted with an isocyanate, such as tert-butyl isocyanate, to introduce the urea group. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets and pathways. The spirocyclic acetal moiety may interact with enzymes or receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can be compared with similar compounds such as:
N-((8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)methyl]ethanamine: This compound shares the spirocyclic acetal moiety but differs in the functional groups attached.
TERT-BUTYL 2-(1,4-DIOXASPIRO[4.5]DECAN-8-YL)ETHYLCARBAMATE: Another similar compound with a spirocyclic acetal and a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)16-12(17)15-9-11-10-18-14(19-11)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDOKARSFPJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2424574.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2424581.png)
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)

![ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2424586.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
![4-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2424590.png)

![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)
